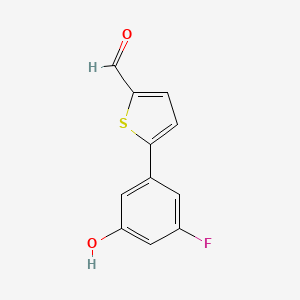
5-(2,4-Difluorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% (5-DF-3-FP) is a fluorinated phenol compound with a wide range of applications in the scientific research community. Its unique chemical structure and properties make it a powerful tool for the synthesis of a variety of compounds and in the study of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is an important compound in the scientific research community due to its unique chemical structure and properties. It has been used in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. It has also been used in the study of the biochemical and physiological effects of various compounds. In addition, 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is thought to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is believed that the compound interacts with specific receptors in the body, resulting in changes in the cell's metabolism and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% have been studied in a variety of systems, including in vitro and in vivo studies. It has been shown to have a variety of effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have an immunomodulatory effect, as well as an effect on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs and the study of the mechanism of action of existing drugs. In addition, further research is needed to explore the potential applications of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. Finally, further research is needed to explore the potential of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% as an immunomodulatory agent.
Synthesemethoden
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% can be synthesized by the reaction between 2,4-difluorophenol and 3-fluorophenol in the presence of a Lewis acid catalyst. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, using a solvent such as dichloromethane. The reaction is usually carried out at room temperature and the reaction time is typically between 1 and 2 hours. The yield of the reaction is generally high, with yields of up to 95% being reported in some cases.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWPTYWNGHBNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684220 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-65-1 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














